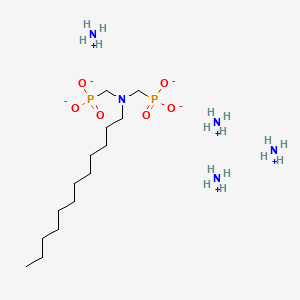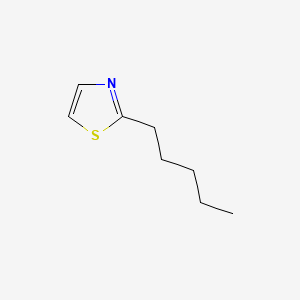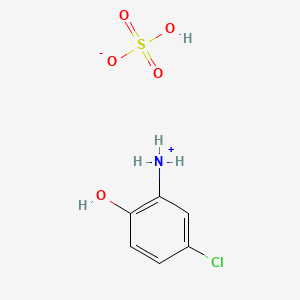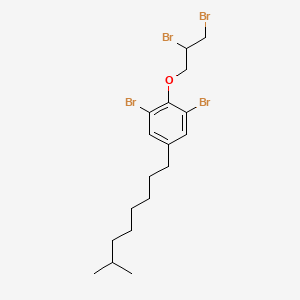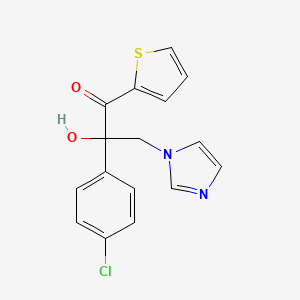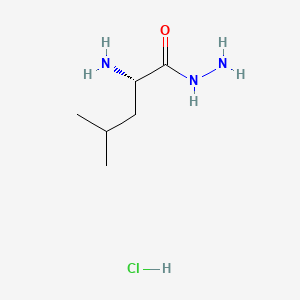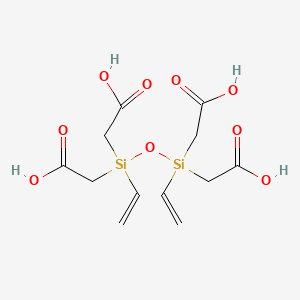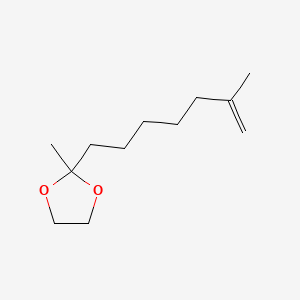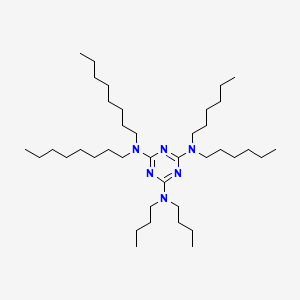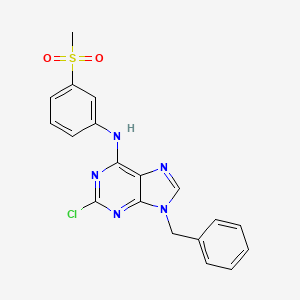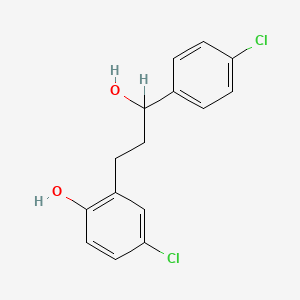
Einecs 308-610-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Einecs 308-610-1, also known as 1-Eicosanol, phosphate, compound with 2-aminoethanol, is a chemical compound with the molecular formula C22H50NO5P and a molecular weight of 439.61 g/mol . This compound is listed in the European Inventory of Existing Commercial Chemical Substances (EINECS), which includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Eicosanol, phosphate, compound with 2-aminoethanol typically involves the reaction of 1-Eicosanol with phosphoric acid and 2-aminoethanol. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired product. The process may involve the use of solvents and catalysts to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The raw materials, 1-Eicosanol, phosphoric acid, and 2-aminoethanol, are mixed in reactors under controlled conditions. The product is then purified through distillation, crystallization, or other separation techniques to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-Eicosanol, phosphate, compound with 2-aminoethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.
Reduction: Reduction reactions can convert the phosphate group to phosphite or hypophosphite.
Substitution: The amino group can participate in substitution reactions with other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce various substituted aminoethanol derivatives.
Wissenschaftliche Forschungsanwendungen
1-Eicosanol, phosphate, compound with 2-aminoethanol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential role in biological systems, including its interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its effects on cellular processes and signaling pathways.
Industry: Utilized in the formulation of various industrial products, including surfactants, emulsifiers, and corrosion inhibitors.
Wirkmechanismus
The mechanism of action of 1-Eicosanol, phosphate, compound with 2-aminoethanol involves its interaction with molecular targets such as enzymes and receptors. The phosphate group can participate in phosphorylation reactions, which are crucial in cellular signaling pathways. The aminoethanol moiety can interact with various biomolecules, influencing their structure and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Octadecanol, phosphate, compound with 2-aminoethanol
- 1-Hexadecanol, phosphate, compound with 2-aminoethanol
- 1-Dodecanol, phosphate, compound with 2-aminoethanol
Uniqueness
1-Eicosanol, phosphate, compound with 2-aminoethanol is unique due to its longer carbon chain (C20) compared to similar compounds. This longer chain can influence its physical and chemical properties, such as solubility, melting point, and reactivity. The specific combination of 1-Eicosanol and 2-aminoethanol also imparts unique characteristics that make it suitable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
98143-45-4 |
|---|---|
Molekularformel |
C22H50NO5P |
Molekulargewicht |
439.6 g/mol |
IUPAC-Name |
2-aminoethanol;icosyl dihydrogen phosphate |
InChI |
InChI=1S/C20H43O4P.C2H7NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-25(21,22)23;3-1-2-4/h2-20H2,1H3,(H2,21,22,23);4H,1-3H2 |
InChI-Schlüssel |
NELQZYXUQISSTQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCOP(=O)(O)O.C(CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



